molecular formula C17H9N3O3 B13553528 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid

4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid

Cat. No.: B13553528
M. Wt: 303.27 g/mol
InChI Key: RXKMNINMJNNIEK-UHFFFAOYSA-N
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Description

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring substituted with cyano groups and a hydroxybenzoic acid moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

    Coupling with Hydroxybenzoic Acid: The final step involves coupling the indole derivative with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Cyanogen bromide, EDCI, bases like triethylamine.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and hydroxybenzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The indole ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dicyano-1H-indol-1-yl)-benzoic acid: Lacks the hydroxy group, affecting its reactivity and binding properties.

    4-(3,4-Dicyano-1H-indol-1-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical and biological properties.

Uniqueness

4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both cyano groups and a hydroxybenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H9N3O3

Molecular Weight

303.27 g/mol

IUPAC Name

4-(3,4-dicyanoindol-1-yl)-2-hydroxybenzoic acid

InChI

InChI=1S/C17H9N3O3/c18-7-10-2-1-3-14-16(10)11(8-19)9-20(14)12-4-5-13(17(22)23)15(21)6-12/h1-6,9,21H,(H,22,23)

InChI Key

RXKMNINMJNNIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C#N

Origin of Product

United States

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